di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148862
InChI: InChI=1S/C27H40O4P2/c1-25(2,3)32-23-18(22-19(29-10)15-13-16-20(22)30-11)14-12-17-21(23)31-24(32)33(28,26(4,5)6)27(7,8)9/h12-17,24H,1-11H3/t24-,32-/m0/s1
SMILES:
Molecular Formula: C27H40O4P2
Molecular Weight: 490.6 g/mol

di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide

CAS No.:

Cat. No.: VC20148862

Molecular Formula: C27H40O4P2

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide -

Specification

Molecular Formula C27H40O4P2
Molecular Weight 490.6 g/mol
IUPAC Name (2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C27H40O4P2/c1-25(2,3)32-23-18(22-19(29-10)15-13-16-20(22)30-11)14-12-17-21(23)31-24(32)33(28,26(4,5)6)27(7,8)9/h12-17,24H,1-11H3/t24-,32-/m0/s1
Standard InChI Key FOFSIWINXJCDGO-BNHRFMORSA-N
Isomeric SMILES CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)P(=O)(C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)P(=O)(C(C)(C)C)C(C)(C)C

Introduction

1. Introduction

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d]13oxaphosphol-2-yl)phosphine oxide is a complex organophosphorus compound. It is characterized by its unique dihydrobenzo[d] oxaphosphol core fused with tert-butyl and dimethoxyphenyl substituents. This compound likely finds applications in advanced organic synthesis, catalysis, or material science due to the presence of phosphorus and bulky tert-butyl groups.

2. Structural Features

Chirality

The compound exhibits stereochemistry at two positions (2S and 3S), indicating its potential use in enantioselective reactions or as a chiral ligand.

Functional Groups

  • Phosphine Oxide: The presence of a phosphine oxide functional group enhances thermal stability and polarity.

  • Methoxy Groups: The dimethoxyphenyl substituent contributes to electron-donating properties.

3. Synthesis and Preparation

The synthesis of such compounds typically involves:

  • Formation of the Oxaphosphol Ring: This step involves cyclization reactions using phosphorus trichloride or related reagents.

  • Introduction of Substituents: Friedel–Crafts alkylation or similar methods are used to attach tert-butyl and dimethoxyphenyl groups.

  • Oxidation: Conversion of phosphine to phosphine oxide occurs via controlled oxidation using hydrogen peroxide or similar oxidants.

4. Applications

Catalysis

Phosphine oxides are widely used as ligands in transition-metal catalysis. The bulky tert-butyl groups provide steric hindrance, which can influence selectivity in catalytic reactions.

Material Science

The rigid structure and thermal stability make it suitable for high-temperature applications or as a precursor for advanced materials.

Organic Synthesis

Its chiral centers suggest potential use in asymmetric synthesis as a chiral auxiliary or catalyst.

6. Analytical Characterization

To confirm its structure and purity:

  • NMR Spectroscopy (¹H, ¹³C, and ³¹P): Used to identify chemical environments.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.

  • X-ray Crystallography: Confirms stereochemistry and molecular geometry.

  • IR Spectroscopy: Detects functional groups like P=O and C-H stretches.

7. Safety Considerations

While specific safety data for this compound is unavailable, general guidelines include:

  • Avoid inhalation or contact with skin.

  • Store in a cool, dry place away from oxidizing agents.

  • Use personal protective equipment (PPE) during handling.

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